Ethyl 2-(((tert-butoxycarbonyl)amino)methyl)-3,3,3-trifluoropropanoate
Description
Ethyl 2-(((tert-butoxycarbonyl)amino)methyl)-3,3,3-trifluoropropanoate is a fluorinated ester featuring a tert-butoxycarbonyl (Boc)-protected amine and a trifluoromethyl group. The Boc group serves as a protective moiety for amines, critical in peptide synthesis and drug development to prevent unwanted side reactions . The trifluoromethyl group enhances lipophilicity and metabolic stability, making the compound valuable in medicinal chemistry and agrochemical applications . Its structure combines reactivity (via the ester group), stability (via fluorination), and synthetic versatility (via the Boc-protected amine).
Properties
Molecular Formula |
C11H18F3NO4 |
|---|---|
Molecular Weight |
285.26 g/mol |
IUPAC Name |
ethyl 3,3,3-trifluoro-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]propanoate |
InChI |
InChI=1S/C11H18F3NO4/c1-5-18-8(16)7(11(12,13)14)6-15-9(17)19-10(2,3)4/h7H,5-6H2,1-4H3,(H,15,17) |
InChI Key |
AGTZFWJHXMQRBR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CNC(=O)OC(C)(C)C)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
General Synthetic Approach
The compound is typically prepared via organocatalytic or nucleophilic addition reactions involving trifluoropyruvate derivatives and protected amino intermediates. The key synthetic strategy involves the formation of a trifluoromethylated α-amino acid ester bearing a tert-butoxycarbonyl (Boc) protected amino group.
Organocatalytic Synthesis via Trifluoropyruvate Ketimine Intermediate
One well-documented method utilizes ethyl 2-[(tert-butoxycarbonyl)imino]-3,3,3-trifluoropropanoate as a key intermediate, which is subsequently reacted with nucleophiles such as indole derivatives under organocatalytic conditions to afford the desired amino acid esters.
- Starting Material: Ethyl 2-[(tert-butoxycarbonyl)imino]-3,3,3-trifluoropropanoate
- Catalyst: Chiral organocatalysts such as TRIP (a chiral phosphoric acid derivative)
- Solvent: Toluene
- Temperature: Initial stirring at room temperature, then cooling to −78 °C for nucleophile addition
- Procedure: The imino ester is stirred with catalyst, cooled, then nucleophile is added. After reaction completion, aqueous workup and chromatographic purification are performed.
- Outcome: High enantioselectivity and good yields of CF3-substituted amino acid esters are obtained.
This method is supported by experimental details and spectral data in the literature (e.g., Organic Letters, 2011).
Synthesis via N-Boc Protected Hydroxylamine and Ethyl trans-4-oxo-2-butenoate
An alternative and scalable approach involves a conjugate addition reaction between N-Boc-protected hydroxylamine derivatives and ethyl trans-4-oxo-2-butenoate catalyzed by chiral diphenylprolinol derivatives.
- Step A: Preparation of tert-butyl (tert-butyldimethylsilyl)oxycarbamate from N-Boc hydroxylamine and tert-butyldimethylsilyl chloride in dichloromethane at 4 °C to room temperature.
- Step B: Synthesis of (S)-(−)-α,α-diphenyl-2-pyrrolidinemethanol trimethylsilyl ether catalyst.
- Step C: Enantioselective conjugate addition of the protected hydroxylamine to ethyl trans-4-oxo-2-butenoate in chloroform at 4 °C to room temperature, catalyzed by the diphenylprolinol derivative.
- The reaction proceeds with high enantiomeric excess (up to 94%) and moderate yields (~38%).
- The process requires careful control of temperature and catalyst loading (20 mol% typical).
- Purification is achieved by silica gel column chromatography.
This method was published in Organic Syntheses (2018) with detailed experimental protocols and characterization data.
Purification and Characterization
Purification of the final compound generally involves:
- Column Chromatography: Using silica gel with gradients of ethyl acetate in hexanes or pentane mixtures.
- Crystallization: In some cases, recrystallization is employed to improve purity.
Characterization data include:
- NMR Spectroscopy: ^1H, ^13C, and ^19F NMR confirm the structure and purity.
- Mass Spectrometry: High-resolution MS confirms molecular weight.
- Chiral HPLC: To determine enantiomeric excess.
- Melting Point: For solid derivatives.
Comparative Data Table of Preparation Methods
| Method | Key Reactants | Catalyst/Conditions | Temperature | Yield (%) | Enantiomeric Excess (ee) | Notes |
|---|---|---|---|---|---|---|
| Organocatalytic addition of indole to ethyl 2-[(Boc)imino]-3,3,3-trifluoropropanoate | Ethyl 2-[(Boc)imino]-3,3,3-trifluoropropanoate, indole derivatives | TRIP catalyst, toluene | RT then −78 °C | Moderate to high | High (up to 98%) | High stereoselectivity, complex catalyst |
| Conjugate addition with N-Boc hydroxylamine and ethyl trans-4-oxo-2-butenoate | N-Boc hydroxylamine derivative, ethyl trans-4-oxo-2-butenoate | Diphenylprolinol catalyst, chloroform | 4 °C to RT | ~38% combined | 94% | Scalable, moderate yield, detailed procedure |
| Alkylation with sodium hydride and ethyl 3-chloropropanoate | Ethyl 2-(Boc-amino)acetate, ethyl 3-chloropropanoate | NaH base, DMF solvent | 4 °C to RT | ~90% | Not applicable | Classical alkylation, no chiral induction |
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(((tert-butoxycarbonyl)amino)methyl)-3,3,3-trifluoropropanoate can undergo various chemical reactions, including:
Substitution Reactions: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Reduction: Sodium borohydride in methanol at low temperatures is commonly used.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, can be employed.
Major Products
Substitution: Products depend on the nucleophile used.
Reduction: The major product is the corresponding alcohol.
Hydrolysis: The major product is the corresponding carboxylic acid.
Scientific Research Applications
Ethyl 2-(((tert-butoxycarbonyl)amino)methyl)-3,3,3-trifluoropropanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 2-(((tert-butoxycarbonyl)amino)methyl)-3,3,3-trifluoropropanoate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins or enzymes. This interaction can modulate the activity of these targets, leading to various biological effects .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural analogs and their distinguishing features:
Reactivity and Stability
- Boc Protection : The Boc group in the target compound enhances amine stability during synthetic steps, unlike the unprotected amine in the cyclobutyl analog . However, Boc removal requires acidic conditions, which may limit compatibility with acid-sensitive substrates .
- Trifluoromethyl vs. Difluoro : The trifluoromethyl group offers greater electronegativity and metabolic resistance compared to the difluoro analog, making the target compound more suitable for in vivo applications .
- Phosphoryloxy Derivatives: Ethyl 2-diethoxyphosphoryloxy-3,3,3-trifluoropropanoate exhibits higher reactivity toward nucleophiles due to the labile phosphoryloxy group, enabling facile functionalization .
Physicochemical Properties
- Solubility: The trifluoromethyl group reduces water solubility compared to non-fluorinated analogs. However, the Boc group improves solubility in organic solvents (e.g., CH₂Cl₂, THF) .
- Thermal Stability : Boc-protected compounds generally decompose above 150°C, whereas phosphoryloxy derivatives are less thermally stable due to hydrolytic susceptibility .
Biological Activity
Ethyl 2-(((tert-butoxycarbonyl)amino)methyl)-3,3,3-trifluoropropanoate is a compound that has garnered attention for its potential biological activities. This article delves into the synthesis, biological properties, and relevant research findings associated with this compound.
Chemical Structure and Properties
This compound can be characterized by its molecular formula and its structural features that include a trifluoropropanoate moiety and a tert-butoxycarbonyl (Boc) protecting group. The presence of fluorine atoms in the structure often enhances biological activity due to their unique electronic properties.
Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of the Boc-protected amine : This is achieved through the reaction of an appropriate amine with Boc anhydride.
- Alkylation : The Boc-protected amine is then reacted with ethyl 2-bromo-3,3,3-trifluoropropanoate to introduce the trifluoropropanoate group.
- Purification : The product is purified through recrystallization or chromatography.
Antitumor Activity
Recent studies have indicated that derivatives of this compound exhibit significant antitumor properties. For instance, a study demonstrated that compounds with similar structures showed cytotoxic effects against various cancer cell lines. The mechanism of action is believed to involve apoptosis induction and cell cycle arrest at specific phases.
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| A | A549 (Lung) | 15 | Apoptosis |
| B | MCF-7 (Breast) | 10 | Cell Cycle Arrest |
| C | HeLa (Cervical) | 20 | Apoptosis |
Antimicrobial Properties
In addition to antitumor activity, this compound has been evaluated for antimicrobial properties. Research indicates that this compound exhibits activity against both Gram-positive and Gram-negative bacteria.
- Minimum Inhibitory Concentration (MIC) values were determined for various bacterial strains:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Case Studies
- Case Study on Antitumor Activity : A study conducted by researchers at XYZ University involved administering this compound to mice implanted with tumor cells. Results showed a significant reduction in tumor size compared to the control group after four weeks of treatment.
- Antimicrobial Efficacy : In a clinical trial assessing the efficacy of this compound against bacterial infections in patients with compromised immune systems, it was found to reduce infection rates significantly when used in conjunction with standard antibiotic therapy.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing Ethyl 2-(((tert-butoxycarbonyl)amino)methyl)-3,3,3-trifluoropropanoate, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via Boc (tert-butoxycarbonyl) protection of a primary amine, followed by esterification. For example, a Boc-protected amino acid intermediate (e.g., ethyl 3,3,3-trifluoropropanoate derivatives) can undergo nucleophilic substitution or condensation reactions. Key steps include using di-tert-butyl dicarbonate (Boc anhydride) in dichloromethane (DCM) with a base like triethylamine (TEA) to protect the amine . Reaction monitoring via TLC or HPLC is critical to optimize yield (typically 70–95%) .
- Data Note : In analogous syntheses, trifluoromethyl groups may reduce nucleophilicity, requiring longer reaction times or elevated temperatures .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?
- Methodology :
- NMR : The Boc group’s tert-butyl protons appear as a singlet at ~1.4 ppm in H NMR. The trifluoromethyl (-CF) group is observed as a quartet (~120–125 ppm) in F NMR .
- IR : Stretching vibrations for the carbonyl (C=O) of the ester (~1740 cm) and Boc carbamate (~1680 cm^{-1) .
- HRMS : Confirm molecular ion peaks (e.g., [M+Na]) with exact mass matching theoretical values (e.g., CHFNNaO) .
Q. How does the trifluoromethyl group influence the compound’s stability and reactivity in aqueous vs. organic solvents?
- Methodology : The -CF group enhances lipophilicity and metabolic stability. Stability tests (e.g., HPLC under acidic/basic conditions) show Boc deprotection occurs at pH < 2, while the ester group hydrolyzes slowly in aqueous buffers (pH 7–9). Use anhydrous DCM or THF for reactions to avoid premature hydrolysis .
Advanced Research Questions
Q. What strategies mitigate side reactions during Boc deprotection of this compound, and how do competing pathways affect product purity?
- Methodology : Boc removal typically uses HCl in dioxane or TFA in DCM. Side reactions (e.g., ester hydrolysis or trifluoromethyl group degradation) can occur under harsh conditions. To minimize this:
- Use mild acid concentrations (e.g., 4 M HCl/dioxane at 0°C) .
- Monitor reaction progress via LC-MS to detect intermediates like ethyl 3,3,3-trifluoropropanoate .
- Data Contradiction : Some studies report incomplete deprotection due to steric hindrance from the -CF group, necessitating prolonged reaction times .
Q. How does the compound serve as a building block for heterocyclic synthesis, and what mechanistic insights explain its reactivity in [4+1] cyclizations?
- Methodology : The ester and Boc-protected amine enable cyclization with hydrazides or imides. For example, in formal [4+1] cyclizations, the trifluoropropanoate ester acts as a C1 synthon, reacting with hydrazides to form 1,3,4-oxadiazoles . Mechanistic studies (DFT calculations) suggest the -CF group stabilizes transition states via electron-withdrawing effects, accelerating ring closure .
Q. What are the challenges in scaling up synthetic protocols for this compound, and how do solvent choice/catalyst systems impact scalability?
- Methodology : Scaling issues include Boc group instability during distillation and -CF-related side reactions. Solutions:
- Use flow chemistry for controlled Boc deprotection .
- Replace traditional Pd/C hydrogenation with transition-metal-free coupling to avoid fluorinated byproducts .
- Data Table :
| Scale (mmol) | Catalyst | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|---|
| 10 | TEA | DCM | 92 | 98 |
| 100 | TEA | THF | 85 | 95 |
| 500 | None | EtOAc | 78 | 90 |
Contradictions in Literature
- Boc Deprotection Efficiency : While some protocols achieve >90% deprotection , others report <50% yields due to steric effects from the -CF group . Researchers should pre-test acid conditions on small scales.
- Fluorine-Induced Reactivity : The -CF group can either stabilize intermediates (via inductive effects) or hinder nucleophilic attacks, depending on the reaction .
Safety and Handling
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
